Eriodictyol exhibits potent antioxidant activity by scavenging free radicals and preventing oxidative stress, a major contributor to various diseases. Studies have shown it to protect endothelial cells, the lining of blood vessels, from oxidative stress-induced damage, potentially aiding in cardiovascular disease prevention []. Additionally, Eriodictyol's anti-inflammatory properties are being explored in models of skin aging and neurodegenerative diseases [, ].
Eriodictyol demonstrates promising anticancer properties in preclinical studies. Research suggests it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth and metastasis. A study observed significant tumor volume reduction in mice treated with Eriodictyol, indicating its potential for cancer treatment []. However, further research is needed to understand its mechanisms and efficacy in humans.
Eriodictyol's neuroprotective potential is being investigated in various neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest it may improve cognitive function and protect brain cells from damage caused by these conditions [].
Eriodictyol's research extends to other areas like:
(+/-)-Eriodictyol, also known as 3',4',5,7-tetrahydroxyflavanone or 2,3-dihydroluteolin, is a flavanone belonging to the class of organic compounds known as flavonoids. It features a flavan-3-one structure characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran system with hydroxyl groups at positions 3', 4', 5, and 7. Eriodictyol is primarily isolated from the plant Eriodictyon californicum and has been detected in various foods, including oregano, thyme, parsley, basil, and tarragon . Its molecular formula is C₁₅H₁₂O₆, and it exhibits a range of biological activities that contribute to its potential therapeutic applications.
Eriodictyol exhibits significant biological activities:
Eriodictyol can be synthesized through several methods:
Eriodictyol has several applications across various fields:
Research on eriodictyol's interactions reveals its influence on various biological systems:
Eriodictyol shares structural similarities with several other flavonoids. Here are some notable comparisons:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Luteolin | 3',4',5,7-tetrahydroxyflavone | Exhibits stronger anti-inflammatory properties |
Naringenin | 4',5,7-trihydroxyflavanone | Known for potent antioxidant effects |
Hesperetin | 3',5,7-trihydroxyflavanone | Commonly found in citrus fruits |
Quercetin | 3',4',5,7-tetrahydroxyflavone | Broad spectrum of biological activities including anticancer effects |
Eriodictyol's unique combination of hydroxyl groups contributes to its specific biological activities, distinguishing it from these similar compounds. Its synthesis via microbial pathways also sets it apart as an environmentally sustainable option for production compared to traditional extraction methods.
Irritant